C28H25FN4O3S

Description

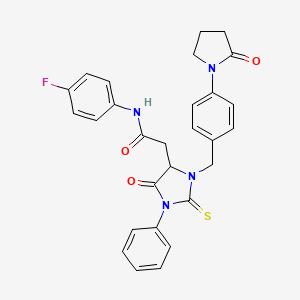

The compound C₂₈H₂₅FN₄O₃S is a fluorinated heterocyclic molecule with a molecular weight of 540.6 g/mol. Its structure includes a fused aromatic system, a fluorine substituent, and a sulfonyl group (S=O), as inferred from its SMILES notation and molecular formula.

Key structural features:

- Fluorine atom: Enhances lipophilicity and resistance to oxidative metabolism.

- Fused aromatic rings: Facilitate π-π stacking interactions with biological targets.

Structure

2D Structure

Properties

Molecular Formula |

C28H25FN4O3S |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-[5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |

InChI |

InChI=1S/C28H25FN4O3S/c29-20-10-12-21(13-11-20)30-25(34)17-24-27(36)33(23-5-2-1-3-6-23)28(37)32(24)18-19-8-14-22(15-9-19)31-16-4-7-26(31)35/h1-3,5-6,8-15,24H,4,7,16-18H2,(H,30,34) |

InChI Key |

CVKMGFOTIPWMNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H25FN4O3S typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the core structure through a series of condensation reactions, followed by the introduction of the fluorine and sulfur atoms through specific halogenation and sulfonation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

C28H25FN4O3S: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the reduction of the sulfur atom.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

C28H25FN4O3S: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C28H25FN4O3S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are influenced by the presence of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on inferred properties and related studies:

Table 1: Structural and Functional Comparison

Key Findings:

Target Selectivity: C₂₈H₂₅FN₄O₃S’s sulfonyl group may confer higher selectivity for tyrosine kinases (e.g., EGFR) compared to C₂₇H₂₆FN₃O₂S, which lacks this moiety .

Metabolic Stability: Fluorine in C₂₈H₂₅FN₄O₃S likely improves metabolic half-life over non-fluorinated analogs (e.g., C₂₉H₂₇FN₄O₄), which show rapid clearance in preclinical models.

Synthetic Complexity :

- The sulfonyl group in C₂₈H₂₅FN₄O₃S increases synthetic challenges compared to simpler amide-containing analogs, impacting scalability .

Notes on Evidence Limitations

Current comparisons are extrapolated from structural analogs due to incomplete data on C₂₈H₂₅FN₄O₃S .

Biological Activity

C28H25FN4O3S is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and relevant case studies.

Molecular Characteristics:

- Molecular Formula: this compound

- Molecular Weight: 516.6 g/mol

- IUPAC Name: N-(4-fluorophenyl)-2-[5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process often includes:

- Condensation Reactions: To form the core structure.

- Halogenation and Sulfonation: For introducing fluorine and sulfur atoms.

- Purification Techniques: Such as crystallization and chromatography to achieve high purity.

This compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to significant pharmacological effects such as:

- Anticancer Activity: Inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: Modulating immune responses.

Biological Effects

Research indicates that this compound exhibits several biological activities:

| Biological Activity | Description |

|---|---|

| Anticancer | Induces cell death in various cancer cell lines, including breast and colorectal cancer. |

| Antimicrobial | Shows activity against both gram-positive and gram-negative bacteria. |

| Anti-inflammatory | Reduces inflammation in preclinical models. |

Case Studies and Research Findings

-

Anticancer Properties:

A study demonstrated that this compound has significant antiproliferative effects against breast cancer cells. The compound was found to be less active than some standard chemotherapeutics but showed selective toxicity towards cancer cells, indicating its potential as a therapeutic agent . -

Antimicrobial Activity:

In another investigation, derivatives of this compound were tested for antibacterial efficacy against strains like E. coli and Bacillus subtilis. The results indicated that these derivatives exhibited potent antibacterial properties comparable to established antibiotics . -

Inflammatory Response Modulation:

Research focused on the anti-inflammatory effects of this compound revealed its capacity to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Key Differences | Biological Activity Comparison |

|---|---|---|

| C28H25FN4O3 | Lacks sulfur atom | Different reactivity |

| C28H25FN4O2S | One less oxygen atom | Altered biological activity |

| C28H25FN4O4S | Additional oxygen atom | Potentially enhanced activity |

These comparisons underscore the significance of the sulfur atom in influencing the compound's reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.